(20S)-17,20-dihydroxypregn-4-en-3-one
Overview
Description
(20S)-17,20-dihydroxypregn-4-en-3-one is a steroidal compound with the molecular formula C21H32O3. It is a metabolite of progesterone and plays a significant role in various biological processes.
Mechanism of Action
Target of Action
It is known to be a metabolite in mice , suggesting that it may interact with various enzymes and receptors in the body.
Mode of Action
One source mentions an enzyme that catalyzes a reaction involving 17alpha,20alpha-dihydroxypregn-4-en-3-one . This enzyme converts 17alpha,20alpha-dihydroxypregn-4-en-3-one and NAD(P)+ into 17alpha-hydroxyprogesterone, NAD(P)H, and H+ . This suggests that the compound may play a role in the biosynthesis of steroid hormones.
Biochemical Pathways
Given its conversion into 17alpha-hydroxyprogesterone , it may be involved in the progesterone biosynthesis pathway. Progesterone is a key hormone in the regulation of the menstrual cycle and pregnancy.
Result of Action
Its involvement in the conversion to 17alpha-hydroxyprogesterone suggests it may influence the levels of this hormone, potentially affecting processes regulated by progesterone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (20S)-17,20-dihydroxypregn-4-en-3-one typically involves the hydroxylation of pregn-4-en-3-one derivatives. One common method includes the use of microbial transformation, where specific microorganisms are employed to introduce hydroxyl groups at the desired positions on the steroid nucleus. Chemical synthesis can also be achieved through multi-step organic reactions, starting from readily available steroid precursors .
Industrial Production Methods
Industrial production of this compound often relies on biotechnological processes due to the specificity and efficiency of microbial enzymes. These processes are optimized for large-scale production, ensuring high yields and purity of the final product. The use of genetically engineered microorganisms has further enhanced the production efficiency .
Chemical Reactions Analysis
Types of Reactions
(20S)-17,20-dihydroxypregn-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as halides or amines under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 17-keto or 20-keto derivatives, while reduction can produce deoxy compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(20S)-17,20-dihydroxypregn-4-en-3-one has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds and as a model compound in studying steroid chemistry.
Biology: The compound is studied for its role in steroid hormone biosynthesis and metabolism.
Medicine: Research has explored its potential therapeutic applications, including its use in hormone replacement therapy and as a potential treatment for certain hormonal disorders.
Comparison with Similar Compounds
Similar Compounds
(20S)-20-hydroxypregn-4-en-3-one: Another hydroxylated pregnane derivative with similar structural features but different biological activities.
17α,20α-Dihydroxypregn-4-en-3-one: A stereoisomer with hydroxyl groups at the same positions but different spatial orientation, leading to distinct biological properties.
Uniqueness
(20S)-17,20-dihydroxypregn-4-en-3-one is unique due to its specific stereochemistry, which influences its interaction with enzymes and receptors. This stereochemistry is crucial for its role in steroid biosynthesis and its potential therapeutic applications .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,16-18,22,24H,4-11H2,1-3H3/t13-,16+,17-,18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASCESDECGBIBB-HNXXTFFGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331485 | |
Record name | (20S)-17,20-Dihydroxypregn-4-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 17alpha,20alpha-Dihydroxypregn-4-en-3-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011653 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
652-69-7 | |
Record name | 17,20α-Dihydroxy-4-pregnen-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=652-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (20S)-17,20-Dihydroxypregn-4-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17alpha,20alpha-Dihydroxypregn-4-en-3-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011653 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 17α,20α-Dihydroxypregn-4-en-3-one in sheep pregnancy?
A: 17α,20α-Dihydroxypregn-4-en-3-one plays a crucial role in initiating parturition in sheep. Research indicates that its concentration significantly increases in both maternal and fetal circulation as parturition approaches. [, , ] This surge is particularly notable in the maternal utero-ovarian vein, suggesting a localized production and effect. []
Q2: What is the connection between fetal glucocorticoids and 17α,20α-Dihydroxypregn-4-en-3-one production?
A: Research strongly suggests that fetal glucocorticoids play a key role in regulating 17α,20α-Dihydroxypregn-4-en-3-one production. Administering dexamethasone, a synthetic glucocorticoid, to fetal goats triggered labor and mirrored the hormonal changes seen in natural labor, including increased 17α,20α-Dihydroxypregn-4-en-3-one and decreased progesterone levels. [] This effect is linked to the induction or activation of a placental enzyme, 17α-hydroxylase, which facilitates the conversion of progesterone to 17α,20α-Dihydroxypregn-4-en-3-one. [, ]
Q3: How does 17α,20α-Dihydroxypregn-4-en-3-one differ between the mother and the fetus?
A: Interestingly, while fetal progesterone levels remain low, fetal 17α,20α-Dihydroxypregn-4-en-3-one levels are comparable to those found in the maternal utero-ovarian vein. [] This suggests a potential role for this compound in fetal development or preparation for birth, independent of progesterone.
Q4: What are the research implications of understanding 17α,20α-Dihydroxypregn-4-en-3-one production?
A: Further research into the precise mechanisms of action of 17α,20α-Dihydroxypregn-4-en-3-one, particularly its interaction with receptors and downstream effects, could provide valuable insights into the complexities of parturition. [] This knowledge could pave the way for developing novel therapeutic interventions for pregnancy complications related to preterm labor or labor induction.
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